
Butyl 3-hydroxy-4-iodobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 3-hydroxy-4-iodobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a 3-hydroxy-4-iodobutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
化学反应分析
Types of Reactions
Butyl 3-hydroxy-4-iodobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butyl 3-oxo-4-iodobutanoate.
Reduction: Formation of butyl 3-hydroxybutanol.
Substitution: Formation of butyl 3-hydroxy-4-azidobutanoate or butyl 3-hydroxy-4-cyanobutanoate.
科学研究应用
Butyl 3-hydroxy-4-iodobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Butyl 3-hydroxy-4-iodobutanoate involves its interaction with various molecular targets. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Butyl 3-hydroxybutanoate: Lacks the iodine atom, resulting in different reactivity and applications.
Butyl 4-iodobutanoate:
Ethyl 3-hydroxy-4-iodobutanoate: Similar structure but with an ethyl group instead of a butyl group, leading to variations in physical and chemical properties.
Uniqueness
Butyl 3-hydroxy-4-iodobutanoate is unique due to the presence of both a hydroxyl group and an iodine atom, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
828276-66-0 |
|---|---|
分子式 |
C8H15IO3 |
分子量 |
286.11 g/mol |
IUPAC 名称 |
butyl 3-hydroxy-4-iodobutanoate |
InChI |
InChI=1S/C8H15IO3/c1-2-3-4-12-8(11)5-7(10)6-9/h7,10H,2-6H2,1H3 |
InChI 键 |
LWTLYDKUWQMWER-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CC(CI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


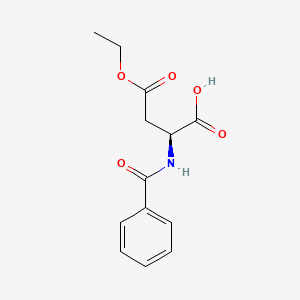
![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
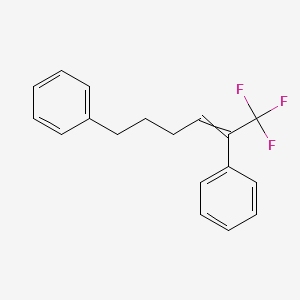
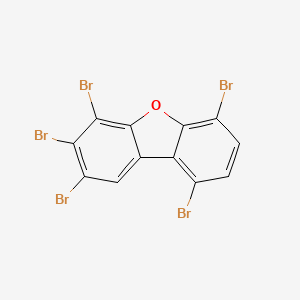
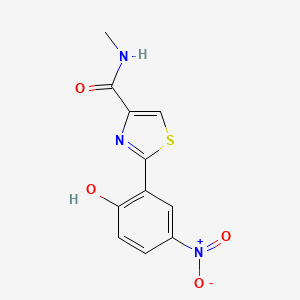
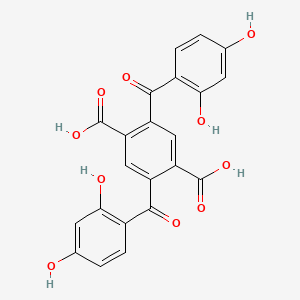
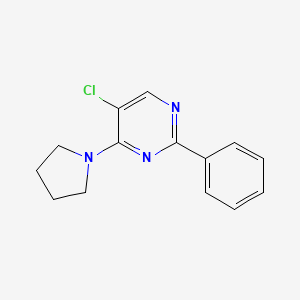

![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)

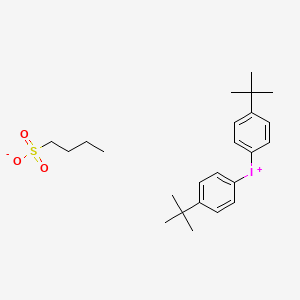

![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
